Product packaging for (R)-3-amino-2-phenylpropan-1-ol(Cat. No.:)

(R)-3-amino-2-phenylpropan-1-ol

Cat. No.: B12958459
M. Wt: 151.21 g/mol
InChI Key: DIVZNCUPEGZSEI-SECBINFHSA-N
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Description

(R)-3-Amino-2-phenylpropan-1-ol, hydrochloride (CAS 135879-92-4) is an enantiomerically pure chiral amino alcohol of high importance in organic and medicinal chemistry research. With a molecular weight of 187.66 g/mol and the molecular formula C9H14ClNO, this compound is provided as a hydrochloride salt to enhance its aqueous solubility and stability . The (R)-configuration at the stereogenic center is critical for enantioselective applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Its structure, featuring both amino and hydroxyl functional groups on a propanol backbone with a phenyl substituent, makes it a versatile synthon . A primary research application of this compound is its role as a crucial intermediate in the synthesis of several important pharmaceuticals, most notably as a chiral precursor to selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine and Tomoxetine . The synthesis of this chiral building block is achieved through advanced methods to ensure high enantiomeric purity. Industrial production often involves large-scale asymmetric hydrogenation of precursor ketones or aldehydes using chiral catalysts . Patented methods describe the use of spiroborate ester catalysts and a hydrogen donor to achieve asymmetric reduction with high enantiomeric excess (e.g., ≥80% ee), providing researchers with a high-quality intermediate . Beyond its use as a direct building block, this amino alcohol can be utilized in the formation of chiral ligands, such as Schiff bases, which are valuable in asymmetric catalysis for constructing other complex chiral molecules . In the laboratory, this compound requires careful handling. It is classified as hazardous (GHS Signal Word: Danger) and can cause severe skin burns and eye damage . Researchers must use appropriate personal protective equipment. This compound, hydrochloride is intended for research applications only and is not designed for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B12958459 (R)-3-amino-2-phenylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-3-amino-2-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1

InChI Key

DIVZNCUPEGZSEI-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)CO

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO

Origin of Product

United States

Synthetic Strategies and Methodologies for Enantiopure R 3 Amino 2 Phenylpropan 1 Ol

Asymmetric Reduction Approaches

Asymmetric reduction is a powerful tool for establishing the desired stereochemistry at the carbinol center. This can be accomplished through both catalytic and biocatalytic methods.

Catalytic Asymmetric Reduction of Prochiral Ketones and Aldehydes

The transition metal-catalyzed asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing optically enriched chiral alcohols. mdpi.com This approach offers high atom economy by using molecular hydrogen. mdpi.com The synthesis of (R)-3-amino-2-phenylpropan-1-ol can be envisioned through the asymmetric reduction of a suitable prochiral precursor like 3-amino-2-phenyl-propanal.

The success of these reactions often hinges on the design of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that directs the hydrogenation to one face of the carbonyl group. For instance, chiral phosphine-amine-alcohol ligands have been developed for use in palladium-catalyzed asymmetric reactions. mdpi.com Another approach involves the use of oxazaborolidine catalysts, which can be generated in situ from chiral amino alcohols and borane (B79455). mdpi.comresearchgate.net These catalysts form a complex with both the borane reducing agent and the ketone substrate, facilitating a highly selective hydride transfer. mdpi.com

Catalyst SystemSubstrate TypeKey Features
Transition Metal Complexes with Chiral LigandsProchiral Ketones/AldehydesHigh atom economy, requires specialized chiral ligands. mdpi.com
Oxazaborolidine CatalystsAryl-alkyl KetonesGenerated in situ, forms a ternary complex for high enantioselectivity. mdpi.comresearchgate.net

Biocatalytic Transformations for Enantioselective Production of Chiral Carbinols

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules. researchgate.net Enzymes, particularly alcohol dehydrogenases (ADHs) and transaminases (TAs), operate under mild conditions and can exhibit exquisite stereoselectivity. wikipedia.orgnih.gov

The production of phenylpropanolamine stereoisomers has been achieved through multi-enzymatic cascades. nih.gov For example, a one-pot cascade combining a styrene (B11656) monooxygenase and stereocomplementary epoxide hydrolases can produce the necessary 1-phenylpropane-1,2-diol (B147034) intermediates. nih.gov Subsequently, a combination of a stereocomplementary alcohol dehydrogenase and a ω-transaminase can be used for the redox-neutral amination to yield the desired amino alcohol stereoisomer. nih.gov By carefully selecting the enzymes, all four stereoisomers of nor(pseudo)ephedrine have been synthesized with excellent optical purities. nih.gov

Biocatalytic StrategyKey EnzymesPrecursorProduct
One-pot CascadeStyrene monooxygenase, Epoxide hydrolase, Alcohol dehydrogenase, ω-Transaminaseβ-MethylstyrenePhenylpropanolamine stereoisomers nih.gov
Asymmetric ReductionCarbonyl Reductase2-Amino-1-phenyl-propanone(1S,2S)-2-Methylamino-1-phenylpropan-1-ol google.com

Amination-Based Syntheses

Introducing the amino group at a specific position with the correct stereochemistry is another key strategy. This can be achieved through various amination techniques.

Catalytic Amination of Propanol Precursors

The direct amination of alcohols offers a direct route to amines. Supported metal catalysts, such as nickel, are often employed for this transformation. escholarship.org The reaction typically proceeds through a dehydrogenation of the alcohol to an aldehyde intermediate, followed by reductive amination with ammonia. escholarship.org The efficiency and selectivity of these catalysts can be influenced by the support material and the metal particle size. escholarship.org For instance, the amination rate over nickel catalysts has been shown to be sensitive to the support, with different metal oxides leading to varying activities. escholarship.org

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds and amines. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are capable of selectively reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

This method is highly adaptable and can be used to introduce a wide variety of alkyl groups onto an amine. masterorganicchemistry.com For the synthesis of this compound, a suitable phenylpropanal derivative could be reacted with an amine source in the presence of a reducing agent. Asymmetric reductive amination can also be employed to directly generate enantiopure amines by using a chiral catalyst. wikipedia.org

Reducing AgentKey Characteristics
Sodium Borohydride (NaBH4)Common reducing agent for aldehydes and ketones. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)An alternative to NaBH3CN, avoiding cyanide. masterorganicchemistry.com

Chiral Resolution and Enantioselective Purification Techniques

When a synthetic route produces a racemic mixture of the desired compound, chiral resolution becomes necessary to isolate the desired enantiomer. mdpi.com

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful technique for separating enantiomers. mdpi.com For example, the enantiomers of 4-nitro- and 7-nitropropranolol were successfully separated using a Kromasil 5-Amycoat column. mdpi.com The choice of the mobile phase is also crucial for achieving good separation. mdpi.com

Another approach involves the use of a chiral resolving agent to form diastereomeric salts with the racemic amine. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent.

TechniquePrincipleApplication Example
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of nitropropranolol enantiomers. mdpi.com
Diastereomeric Salt FormationFormation of separable diastereomers with a chiral resolving agent.A common method for resolving racemic amines.

Novel Synthetic Pathways

Recent advancements in synthetic methodology have provided new routes to this compound, focusing on efficiency, stereocontrol, and the use of innovative reagents and strategies.

The application of nanomaterials in catalysis has opened new avenues for organic transformations. While detailed studies on carbon nanotube (CNT) mediated reactions for the synthesis of the specific isomer this compound are emerging, the methodology has been successfully applied to the synthesis of the related constitutional isomer, 2-amino-3-phenylpropan-1-ol. rasayanjournal.co.inresearchgate.net This approach can be adapted for the synthesis of the target molecule.

The proposed pathway involves the reduction of a suitable precursor, such as a β-nitro alcohol. The key starting material would be a nitro-functionalized Baylis-Hillman adduct, which is then subjected to reduction. In these reactions, carbon nanotubes act as a catalyst or catalyst support, facilitating the reduction of both a nitro group and a carbon-carbon double bond to yield the saturated amino alcohol. The reaction for the related isomer achieved a yield of 82%. rasayanjournal.co.in However, the literature available does not specify methods for achieving high enantioselectivity for the (R)-isomer, suggesting that the product may be a racemic mixture without the use of a chiral auxiliary or catalyst. rasayanjournal.co.inresearchgate.net

Table 1: Proposed Carbon Nanotube Mediated Synthesis

Step Description Reagents Notes
1 Synthesis of Precursor Benzaldehyde (B42025), Nitroethanol Formation of a nitro alcohol precursor.

A classical yet effective method for the reduction of nitro compounds involves the use of iron in acidic medium. This methodology has been reported for the synthesis of the isomeric amino alcohol, 2-amino-3-phenylpropan-1-ol, from Baylis-Hillman adducts derived from nitroolefins. rasayanjournal.co.inresearchgate.net This strategy is adaptable for the synthesis of 3-amino-2-phenylpropan-1-ol.

The synthesis would begin with a suitable Baylis-Hillman adduct, specifically a nitro-functionalized derivative like (E)-3-nitro-2-phenylprop-2-en-1-ol. The reduction of this precursor using iron powder in acetic acid at reflux temperature would lead to the desired 3-amino-2-phenylpropan-1-ol. This method is advantageous due to its cost-effectiveness and operational simplicity. The reported synthesis of the isomeric compound using this method was successful, yielding the product after column chromatography. rasayanjournal.co.in As with the carbon nanotube method, the direct synthesis produces a racemic mixture, and obtaining the enantiopure (R)-isomer would necessitate an additional resolution step or the use of a chiral starting material. rasayanjournal.co.inresearchgate.net

Table 2: Iron-Acetic Acid Reduction Data

Precursor Reducing System Temperature Yield (for isomer) Reference

A powerful strategy for the stereocontrolled synthesis of 1,3-amino alcohols involves the reductive ring opening of isoxazolidines. researchgate.nethkbu.edu.hk This method is particularly well-suited for establishing the stereochemistry required for this compound. The general pathway involves two key steps: an asymmetric 1,3-dipolar cycloaddition followed by N-O bond cleavage.

The synthesis commences with a 1,3-dipolar cycloaddition between an alkene and a nitrone. To obtain the target molecule's skeleton, styrene is reacted with a chiral nitrone. The stereochemistry of the final product is controlled during this cycloaddition step, either by using a chiral auxiliary on the nitrone or by employing a chiral Lewis acid catalyst. This forms a substituted 4-phenylisoxazolidine with high diastereoselectivity and enantioselectivity. The subsequent step is the reductive cleavage of the nitrogen-oxygen bond in the isoxazolidine (B1194047) ring. This is commonly achieved using catalytic hydrogenation with reagents like Raney Nickel or through reduction with zinc in acetic acid, yielding the desired 1,3-amino alcohol. researchgate.nethkbu.edu.hk This method provides a predictable and controllable route to the enantiopure product.

Table 3: Isoxazolidine Ring Opening Strategy

Step Process Typical Reagents Purpose
1 Asymmetric 1,3-Dipolar Cycloaddition Styrene, Chiral Nitrone Form chiral isoxazolidine ring, set stereocenter.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. While D-phenylalanine, an (R)-α-amino acid, is a common chiral precursor, it is a constitutional isomer of the required β-amino acid backbone for the target molecule and is not a direct precursor without significant skeletal rearrangement. thieme-connect.de

A more direct and efficient chiral pool approach for this compound would start from a precursor that already contains the phenyl group at the correct position, such as (R)-mandelic acid or (R)-phenylglycine. For instance, starting with (R)-mandelic acid, a multi-step synthesis can be devised. The carboxylic acid can be converted to an amide, followed by reduction of the amide and the benzylic hydroxyl group (or its protection and later removal) to generate the target structure. This ensures that the stereocenter derived from the starting material is retained in the final product.

Table 4: Proposed Chiral Pool Synthesis from (R)-Mandelic Acid | Step | Transformation | Potential Reagents | | :--- | :--- | :--- | | 1 | Amidation | SOCl₂, NH₃ | Convert carboxylic acid to primary amide. | | 2 | Hydroxyl Protection | TBDMSCl, Imidazole | Protect the hydroxyl group. | | 3 | Amide Reduction | LiAlH₄ or BH₃·THF | Reduce amide to primary amine. | | 4 | Deprotection | TBAF or H⁺ | Remove protecting group to yield final alcohol. |

Mechanistic Investigations of Reactions Involving R 3 Amino 2 Phenylpropan 1 Ol

Reaction Mechanism Elucidation in Asymmetric Catalytic Cycles

(R)-3-amino-2-phenylpropan-1-ol and its derivatives are instrumental in the field of asymmetric catalysis, where they can act as chiral ligands for metal catalysts or as organocatalysts themselves. The elucidation of reaction mechanisms in these catalytic cycles is crucial for understanding the origin of enantioselectivity and for the rational design of more efficient catalysts.

One of the key areas where amino alcohols like this compound are employed is in the addition of organozinc reagents to aldehydes. For instance, the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) can be catalyzed by chiral amino alcohols, leading to the formation of enantiomerically enriched secondary alcohols. While direct studies on this compound in this specific context are not detailed in the provided results, the mechanism for similar amino alcohols, such as (R)-1-phenylpropan-1-ol, involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the chiral environment dictates the facial selectivity of the alkyl group transfer from the zinc atom to the aldehyde carbonyl carbon. The stereochemical outcome is highly dependent on the structure of the amino alcohol and the reaction conditions. The study of (R)-1-phenylpropan-1-ol in an asymmetric autocatalytic reaction highlights the potential for these types of molecules to mediate enantioselective transformations. rsc.org

In the broader context of organocatalysis, amino-functionalized compounds are central to many transformations. For example, proline, a secondary amino acid, catalyzes aldol (B89426) reactions by forming an enamine intermediate with a carbonyl compound. youtube.com This enamine then acts as a nucleophile. The stereochemistry of the product is controlled by the rigid structure of the proline-derived transition state. youtube.com Similarly, the amine group of this compound can be envisaged to participate in analogous catalytic cycles, for example, through the formation of iminium ions or enamines, thereby activating substrates for asymmetric transformations.

Conformational Analysis and Intramolecular Noncovalent Interactions

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity and effectiveness as a chiral auxiliary or ligand. Conformational analysis helps to identify the most stable arrangements of the molecule's functional groups, which in turn influences how it interacts with other molecules.

A crystallographic study of the related compound 3-methylamino-3-phenylpropan-1-ol reveals key insights into the solid-state conformation and intermolecular interactions. researchgate.net In this structure, the non-hydrogen atoms, excluding the hydroxyl group and the phenyl ring, are nearly coplanar. researchgate.net The crystal packing is dominated by a network of hydrogen bonds. Specifically, classical O—H···N and N—H···O hydrogen bonds link the molecules into centrosymmetric dimers and tetrameric units. researchgate.net These interactions create a three-dimensional network, highlighting the importance of hydrogen bonding in the supramolecular assembly. researchgate.net

For this compound, similar intramolecular and intermolecular hydrogen bonds between the amino and hydroxyl groups are expected to play a crucial role in dictating its preferred conformation in both the solid state and in solution. The gauche and anti conformations around the C2-C3 bond would have different energies due to varying degrees of steric hindrance and the potential for intramolecular hydrogen bonding between the amine and hydroxyl groups. These noncovalent interactions are fundamental to its ability to create a well-defined chiral environment in a catalytic active site.

Electronic Structure and Reactivity Studies

The electronic properties of this compound govern its nucleophilic and electrophilic character, which is central to its chemical reactivity. Computational methods provide powerful tools to investigate these properties.

Frontier Molecular Orbital Theory Applications (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro A smaller gap generally implies higher reactivity. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized on the lone pair of the nitrogen atom in the amino group and potentially the oxygen of the hydroxyl group, making these sites the primary centers for nucleophilic attack. The LUMO would likely be associated with the antibonding orbitals of the phenyl ring. Computational calculations, typically using Density Functional Theory (DFT), can provide precise energies and visualizations of these orbitals. chalcogen.roresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-5.8
LUMO1.2
HOMO-LUMO Gap7.0

Note: These are representative values and would need to be calculated using appropriate computational methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors on the molecular surface to represent the electrostatic potential. researchgate.net Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show a region of high negative potential around the nitrogen and oxygen atoms, confirming their nucleophilic character. The hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential, making them sites for hydrogen bonding. The phenyl ring would display a more complex potential distribution due to the pi-electron system. Understanding the MEP is crucial for rationalizing the molecule's interaction with metal centers in catalysts or with substrates in organocatalytic reactions. walisongo.ac.id

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for studying the properties of molecules like this compound at a detailed level that may be difficult to probe experimentally.

Density Functional Theory (DFT) Studies for Optimized Structures and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for calculating the electronic structure of molecules. chalcogen.ro DFT calculations can be employed to determine the optimized geometry of this compound, providing accurate bond lengths, bond angles, and dihedral angles. researchgate.net This allows for a detailed understanding of the molecule's three-dimensional structure.

Furthermore, DFT can be used to calculate the relative energies of different conformers, thus identifying the most stable structures. By modeling the transition states of reactions involving this amino alcohol, DFT can provide activation energies, which are crucial for understanding reaction kinetics and mechanisms. For example, in an asymmetric catalytic reaction, DFT could be used to model the interaction of the this compound ligand with a metal center and a substrate, helping to elucidate the origin of the observed enantioselectivity. acs.org

Table 2: Example of DFT Calculated Geometrical Parameters for a Related Amino Alcohol

ParameterValueReference
C-C bond length (Å)1.52 - 1.54 researchgate.net
C-N bond length (Å)1.47 researchgate.net
C-O bond length (Å)1.43 researchgate.net
C-N-C bond angle (°)112 researchgate.net

Note: These values are illustrative and are based on the crystal structure of a related compound. Precise values for this compound would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Environmental Fate

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its interactions with solvent molecules, which governs its solubility, conformational stability, and behavior in various chemical environments. These simulations can also be extended to predict the compound's environmental fate by modeling its interactions with different environmental media.

Research Findings:

In a typical MD simulation setup, the molecule of interest, this compound, is placed in a periodic box filled with a chosen solvent, such as water, to mimic an aqueous solution. nih.gov The interactions between all atoms are calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. nih.govmdpi.com

Key parameters analyzed from these simulations include:

Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from a specific atom or functional group on the solute. For this compound, RDFs would be calculated for the amino (-NH2) and hydroxyl (-OH) groups to understand their hydrogen bonding capabilities with water molecules.

Solvation Shell Structure: By analyzing the trajectories, the structure and dynamics of the first and second solvation shells around the molecule can be characterized. This reveals the number of hydrogen bonds, their lifetimes, and the orientation of solvent molecules, which are crucial for understanding the compound's reactivity.

Radius of Gyration (Rgyr): This parameter measures the compactness of the molecule's conformation in solution. mdpi.com Fluctuations in Rgyr over the simulation time indicate the molecule's flexibility and conformational changes in response to the solvent environment.

By simulating the compound in different solvent models (e.g., explicit water models like TIP3P or implicit models), researchers can assess how solvent polarity and properties influence its structural dynamics. nih.gov This information is vital for predicting the compound's partitioning in the environment, such as its distribution between water and organic carbon in soil, which is a key aspect of its environmental fate.

Simulation ParameterDescriptionRelevance to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.Examples: CHARMM, AMBER. Defines the interactions for the compound's atoms. mdpi.com
Solvent Model Representation of the solvent in the simulation.Examples: Explicit (TIP3P, SPC/E) or Implicit. Models interactions in aqueous or other environments. nih.gov
Radial Distribution Function (g(r)) Describes the probability of finding a particle at a distance r from a reference particle.Used to analyze the structure of water around the -NH2 and -OH groups.
Hydrogen Bond Analysis Identifies and quantifies hydrogen bonds between the solute and solvent.Determines the strength and dynamics of solvation for the polar functional groups.
Radius of Gyration (Rgyr) A measure of the overall size and compactness of the molecule.Indicates conformational flexibility and stability in solution. mdpi.com

Prediction of Molecular Sites Sensitive to Electrophilic Attack and Autoxidation

Identifying the regions of a molecule that are most susceptible to chemical attack is fundamental to understanding its reactivity, degradation pathways, and metabolic fate. For this compound, computational methods can predict sites sensitive to both electrophilic attack and autoxidation.

Prediction of Electrophilic Attack:

Electrophilic attack typically occurs at sites of high electron density. In this compound, the primary site for such reactions is the phenyl ring. The substituent on the ring, an alkyl chain containing amino and hydroxyl groups [-CH(CH₂NH₂)CH₂OH], acts as a weak electron-donating group, thereby activating the aromatic ring towards electrophilic substitution.

A key tool for predicting regioselectivity is the calculation of the Molecular Electrostatic Potential (MEP) . ic.ac.uk The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ic.ac.uk For an activated benzene (B151609) ring, the MEP would show an accumulation of negative potential (typically colored red or blue depending on the convention) at the ortho and para positions relative to the substituent. ic.ac.uk This indicates that these positions are the most probable sites for an incoming electrophile to attack. The meta positions, having a lower electron density, are less favored.

Prediction of Autoxidation:

Autoxidation is a process of slow oxidation by atmospheric oxygen, often proceeding through a free-radical chain mechanism. The sites most sensitive to autoxidation are typically C-H bonds that are weakened or adjacent to functional groups that can stabilize a radical intermediate. In this compound, several positions are susceptible:

Benzylic Position: The C-H bond at the carbon atom attached to the phenyl ring (C2) is a benzylic position. The resulting radical would be stabilized by resonance with the aromatic ring, making this a highly probable site of initial hydrogen abstraction.

Alpha-Carbon to the Amine: The C-H bonds on the carbon adjacent to the amino group (C3) are also susceptible. The nitrogen atom can help stabilize an adjacent radical.

Alpha-Carbon to the Alcohol: The C-H bonds on the carbon bearing the hydroxyl group (C1) are activated. The oxygen atom can stabilize a radical on this carbon.

Type of AttackPredicted Sensitive Site(s)Rationale
Electrophilic Attack Phenyl Ring: ortho and para positionsThe alkyl substituent is an activating group, increasing electron density at these positions, as would be visualized by a Molecular Electrostatic Potential (MEP) map. ic.ac.uk
Autoxidation C2 (Benzylic Position)C-H bond is weakened due to the formation of a resonance-stabilized benzylic radical.
Autoxidation C3 (α to Amino Group)The nitrogen atom can stabilize an adjacent radical intermediate.
Autoxidation C1 (α to Hydroxyl Group)The oxygen atom can stabilize a radical on the adjacent carbon.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions for the synthesis or transformation of a chemical compound. While specific kinetic data for reactions of this compound are not widely published, analysis of related processes, such as the synthesis of its stereoisomers, provides valuable insight into the parameters that govern these reactions.

A key reaction pathway for producing amino alcohols is the reductive amination of a carbonyl compound. For instance, the synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, a stereoisomer, can be achieved from L-(R)-phenylacetylcarbinol. google.com This multi-step process involves:

Reductive amination of the carbinol with a primary amine (e.g., benzylamine) under catalytic hydrogenation (e.g., using Pt/C). google.com

Subsequent hydrogenolysis to remove the protecting group (e.g., using Pd(OH)₂/C) to yield the final amino alcohol. google.com

Kinetic analysis of such a process involves systematically varying parameters such as temperature, pressure, substrate concentration, and catalyst loading to determine their effect on the reaction rate and stereoselectivity. google.com The rate law, which mathematically describes the dependency of the reaction rate on the concentration of reactants, can be derived from this data. researchgate.net

The following table, based on data from the synthesis of a related compound, illustrates the type of information gathered in such studies. google.com It highlights how reaction conditions are optimized to maximize yield and stereochemical purity.

StepReactantsCatalystTemp. (°C)H₂ Pressure ( kg/cm ²)Time (h)ProductErythro:Threo Ratio
1L-(R)-phenylacetylcarbinol, Benzylamine5% Pt/C2038L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol98.2:1.6
2L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol20% Pd(OH)₂/C2457.3L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol99.98:0.02 (after purification)

Data adapted from a process for producing a stereoisomer of the title compound. google.com

These studies are crucial for scaling up production from the laboratory to an industrial scale, ensuring efficiency, and achieving high purity of the desired product.

Applications in Asymmetric Synthesis and Catalysis

Role as a Chiral Building Block for Complex Organic Molecules

The concept of the "chiral pool" in organic synthesis involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. uni-pannon.hu (R)-3-amino-2-phenylpropan-1-ol is a prominent member of this chiral pool, serving as a fundamental building block for the construction of intricate molecular architectures. enamine.netspectrumchemical.comnih.govresearcher.life Its inherent chirality is transferred to the target molecule, establishing key stereocenters with a high degree of predictability and control.

Synthetic chemists utilize this compound to introduce a specific stereochemistry into a molecule, which is often a critical factor in determining the biological activity of pharmaceuticals and other functional materials. enamine.net The presence of two distinct functional groups, the amine and the alcohol, offers multiple points for chemical modification, allowing for the divergent synthesis of a wide array of complex structures. This versatility has led to its application in the synthesis of various natural products and their analogues.

Development of Chiral Ligands and Catalysts

The development of chiral ligands and catalysts is a central theme in modern asymmetric catalysis. This compound is a popular scaffold for the design and synthesis of such ligands, which, when complexed with a metal center, can catalyze a vast range of enantioselective transformations.

Formation of Chiral Schiff Bases for Enantioselective Transformations

This compound can be readily condensed with aldehydes or ketones to form chiral Schiff bases. These Schiff bases, particularly when complexed with transition metals like nickel(II) or oxidovanadium(V), are effective catalysts for various asymmetric reactions. mdpi.commdpi.com The steric and electronic properties of the Schiff base ligand, dictated by the chiral backbone of the amino alcohol, create a chiral environment around the metal center. This environment forces the reactants to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. These catalytic systems have been successfully employed in reactions such as asymmetric Michael additions and the synthesis of tailor-made amino acids. mdpi.com

Integration into Metal-Organic Frameworks (MOFs) for Catalytic Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com By incorporating chiral ligands into the framework, it is possible to create heterogeneous catalysts with high enantioselectivity. nih.gov Amino-functionalized MOFs have shown significant promise in this area. rsc.orgmdpi.com Although specific examples detailing the integration of this compound into MOFs are emerging, the principle of using chiral amino alcohols as building blocks for catalytic MOFs is well-established. nih.govrsc.org These materials can act as robust, recyclable catalysts for a variety of asymmetric transformations, combining the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reuse). mdpi.com

Application in Catalytic Enantioselective Additions

Chiral amino alcohols derived from this compound are effective ligands in a variety of catalytic enantioselective addition reactions. A notable example is the addition of organozinc reagents to aldehydes. For instance, in the presence of a chiral catalyst derived from an amino alcohol, the addition of phenylethynylzinc to aldehydes proceeds with high yields and excellent enantioselectivities (up to 98% ee). mdpi.com These reactions are fundamental for the construction of chiral propargylic alcohols, which are versatile intermediates in the synthesis of numerous natural products and pharmaceuticals. mdpi.com The catalyst, typically a zinc-amino alcohol complex, forms a chiral pocket that directs the nucleophilic attack of the organozinc species onto one face of the aldehyde, thereby controlling the stereochemical outcome of the reaction.

Utilization as a Chiral Auxiliary in Stereoselective Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing chirality. This compound and its derivatives are widely used as chiral auxiliaries. researchgate.netnih.gov

One common strategy involves the formation of a chiral oxazolidinone or a related heterocyclic system by reacting the amino alcohol with the substrate. wikipedia.org The bulky phenyl group and the inherent chirality of the auxiliary create a highly biased steric environment, forcing subsequent reactions, such as alkylations or aldol (B89426) reactions, to occur from a specific face of the molecule. This approach allows for the synthesis of enantiomerically pure products with a high degree of diastereoselectivity. researchgate.net For example, chiral N-propionyl-2-imidazolidinones synthesized from L-phenylalaninol undergo highly diastereoselective aldol reactions. researchgate.net The auxiliary can then be cleaved to reveal the chiral product and can often be recovered and reused, making the process more efficient. researchgate.net

Synthesis of Pharmaceutical Intermediates and Analogues

The structural motifs present in this compound are found in a variety of biologically active molecules, making it a crucial intermediate in the pharmaceutical industry. nih.govnih.gov Its role extends from being a key building block in the total synthesis of complex drug molecules to being a direct precursor for important pharmaceutical agents.

A significant application is in the synthesis of the wakefulness-promoting agent, Solriamfetol. wikipedia.org This drug is a carbamate (B1207046) derivative of (R)-phenylalaninol. Furthermore, the core structure of this compound is found in other important pharmaceuticals. The ability to synthesize this intermediate with high optical purity is therefore of great importance for the pharmaceutical industry. google.com The development of efficient synthetic routes, often employing biocatalytic methods, to produce enantiomerically pure this compound and related structures continues to be an active area of research. nih.gov

Interactive Data Table: Applications of this compound

Application CategorySpecific UseKey Research Finding
Chiral Building Block Synthesis of Complex MoleculesUtilized in the chiral pool approach to transfer its inherent stereochemistry to target molecules. uni-pannon.huenamine.net
Chiral Ligands & Catalysts Formation of Chiral Schiff BasesForms complexes with metals (e.g., Ni, V) to catalyze enantioselective transformations. mdpi.commdpi.com
Chiral Ligands & Catalysts Integration into MOFsServes as a potential chiral linker for creating heterogeneous, recyclable asymmetric catalysts. nih.govrsc.org
Chiral Ligands & Catalysts Catalytic Enantioselective AdditionsAs a ligand, it promotes high enantioselectivity (up to 98% ee) in reactions like alkynylzinc additions to aldehydes. mdpi.com
Chiral Auxiliary Stereoselective TransformationsTemporarily attached to substrates to direct the stereochemical outcome of reactions like aldol additions. wikipedia.orgresearchgate.net
Pharmaceutical Synthesis Synthesis of IntermediatesKey precursor for pharmaceuticals such as Solriamfetol. nih.govwikipedia.org

Precursors to Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)

This compound is a key precursor in the synthesis of certain Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs widely used to treat depression and other mood disorders. Its significance lies in its contribution to the synthesis of the pivotal intermediate, (R)-N-methyl-3-phenyl-3-hydroxypropylamine. This intermediate is central to the production of potent and selective SSRIs like (R)-Fluoxetine.

The synthesis of fluoxetine (B1211875) hydrochloride often involves the use of 3-methylamino-1-phenylpropanol as a key intermediate. chemicalbook.com This intermediate can be prepared through methods such as the Mannich reaction of acetophenone (B1666503) with methylamine (B109427) hydrochloride and paraformaldehyde, followed by reduction. chemicalbook.com The subsequent etherification of this alcohol with a suitable aromatic fluoride, such as 4-chlorobenzotrifluoride (B24415) or 4-iodobenzotrifluoride, leads to the formation of fluoxetine. chemicalbook.comwilkes.edu

Precursor/IntermediateTarget SSRIKey Synthesis StepReference
(R)-N-methyl-3-phenyl-3-hydroxypropylamine(R)-FluoxetineNucleophilic aromatic substitution researchgate.net
3-methylamino-1-phenylpropanolFluoxetine HydrochlorideEtherification chemicalbook.com

Intermediate in the Synthesis of Other Biologically Active Compounds

Beyond its role in the synthesis of SSRIs, this compound and its derivatives are instrumental in the production of other significant biologically active compounds. A prominent example is its application in the synthesis of Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD). google.com

The synthesis of Atomoxetine relies on the key intermediate (R)-N-methyl-3-hydroxy-3-phenylpropylamine. google.com An industrially advantageous method for preparing Atomoxetine involves a multi-step process that starts with acetophenone. google.com Through a Mannich reaction and subsequent enantioselective reduction, a chiral amino alcohol intermediate is formed. This intermediate then undergoes an N,O-cleavage reaction to yield (R)-N-methyl-3-hydroxy-3-phenylpropylamine. google.com The final step is an ether formation reaction between this key intermediate and 2-fluorotoluene (B1218778) to produce Atomoxetine. google.com

Furthermore, the racemic mixture of 3-(methylamino)-1-phenylpropan-1-ol (B195923) is identified as a related compound to Atomoxetine, designated as Atomoxetine Related Compound A. usp.org This highlights the structural importance of this amino alcohol scaffold in the synthesis of this class of drugs.

The versatility of this chemical backbone is also demonstrated in the synthesis of Duloxetine, another potent dual serotonin and norepinephrine reuptake inhibitor. While various synthetic routes exist, a common strategy involves the resolution of racemic intermediates like 3-(methylamino)-1-(2-thienyl)propan-1-ol to obtain the desired (S)-enantiomer, which is a key building block for Duloxetine. researchgate.net This underscores the importance of chiral amino alcohols in the synthesis of a range of neurologically active pharmaceuticals.

IntermediateBiologically Active CompoundTherapeutic ClassReference
(R)-N-methyl-3-hydroxy-3-phenylpropylamineAtomoxetineNorepinephrine Reuptake Inhibitor google.com
(S)-3-(Methylamino)-1-(2-thienyl)propan-1-olDuloxetineSerotonin-Norepinephrine Reuptake Inhibitor researchgate.net
3-(Methylamino)-1-phenylpropan-1-olAtomoxetine (as related compound)Norepinephrine Reuptake Inhibitor usp.org

Biochemical and Biological Research Applications

Enzyme Modulation Studies and Mechanistic Insights

Modulation of Metabolic Pathways Relevant to Drug Development

There is no available research that specifically investigates the modulation of metabolic pathways by (R)-3-amino-2-phenylpropan-1-ol for the purposes of drug development. Studies on related compounds, such as ibuprofen, have explored metabolic pathways and chiral inversion, but similar research has not been published for this compound. The phenylpropanoid pathway is a key metabolic route in plants for the synthesis of a wide variety of compounds, but the influence of externally administered this compound on this or other metabolic pathways in any organism has not been reported.

Neurobiological Research and Neurotransmitter System Influence

Neuroprotective Effects in in vitro Models of Neurodegeneration

No studies were identified that have investigated the potential neuroprotective effects of this compound in in vitro models of neurodegeneration. While there is extensive research on various compounds and their neuroprotective properties in models of diseases like Alzheimer's and Parkinson's, this compound has not been a subject of such investigations according to the available literature.

Neuromodulatory Activity and Sympathomimetic Effects

The specific neuromodulatory activity and sympathomimetic effects of this compound are not documented. The structurally related compound, phenylpropanolamine, is known to have sympathomimetic effects. Sympathomimetic drugs can mimic the action of endogenous catecholamines like dopamine and adrenaline, but specific data on the direct or indirect action of this compound on the sympathetic nervous system is lacking.

Antimicrobial Activity Enhancement

Research into the direct antimicrobial properties or the ability of this compound to enhance the activity of other antimicrobial agents is limited. One study on a series of 2-amino-3-phenylpropan-1-ol derivatives reported some antimicrobial activity against various microorganisms. However, this study did not specify the stereochemistry of the tested compounds, nor did it focus on the enhancement of other antimicrobial drugs. The broader class of amino alcohols has been explored for potential antibiotic and antifungal leads, but specific data for this compound is not available.

A study on derivatives of 2-amino-3-phenylpropan-1-ol investigated their antibacterial activity against several bacterial strains. The results for one of the tested compounds are summarized in the table below. It is important to note that this study did not specify the "(R)-" stereoisomer.

Concentration (µM)E. coli Inhibition Zone (mm ± SD)S. typhi Inhibition Zone (mm ± SD)C. albicans Inhibition Zone (mm ± SD)
250.60 ± 0.000.64 ± 0.110.00 ± 0.00
508.00 ± 0.051.2 ± 1.00-
751.3 ± 0.101.8 ± 0.057-
1001.40 ± 0.052.00 ± 0.58-
1251.6 ± 0.583.00 ± 0.58-

Synergy with Existing Antibiotics Against Resistant Bacterial Strains (e.g., MRSA)

Research into the synergistic effects of chemical compounds with existing antibiotics is a critical area of study in the fight against antimicrobial resistance. While direct studies on the synergistic activity of This compound with antibiotics against resistant bacterial strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) are not extensively documented in publicly available scientific literature, the broader class of compounds to which it belongs, phenylpropanoids, has shown promise in this area.

Phenylpropanoids and their derivatives have been investigated for their potential to enhance the efficacy of conventional antibiotics. Studies have shown that certain natural phenylpropanoids can act as adjuvants, reducing the minimum inhibitory concentration (MIC) of antibiotics against various bacterial strains nih.govnih.gov. For instance, compounds like cinnamic acid, p-coumaric acid, and sinapic acid have demonstrated synergistic effects with antibiotics such as ciprofloxacin and gentamicin against both Gram-positive and Gram-negative bacteria nih.govnih.gov. The proposed mechanisms for this synergy often involve the disruption of bacterial cell membranes or the inhibition of bacterial resistance mechanisms, thereby allowing the antibiotic to be more effective at lower concentrations nih.gov.

While these findings relate to the broader class of phenylpropanoids, they suggest a potential avenue for future research into the specific activities of This compound . Its structural similarity to these compounds indicates that it could possess similar properties, making it a candidate for investigation in synergistic antibiotic studies. However, without direct experimental evidence, its role in combating resistant bacterial strains remains a topic for further scientific exploration.

Broader Applications in Biochemical Studies

This compound and its related chiral amino alcohols are valuable compounds in biochemical and medicinal chemistry research, primarily serving as versatile chiral building blocks for the synthesis of more complex, biologically active molecules. The specific stereochemistry of this compound makes it a crucial starting material for the enantioselective synthesis of various pharmaceuticals.

The importance of chiral amino alcohols in drug discovery is well-established, as the stereochemistry of a molecule is often critical to its biological activity and pharmacological profile. This compound provides a scaffold with defined stereocenters that can be elaborated into a variety of target molecules.

A significant application of structurally related chiral 1,3-amino alcohols is in the synthesis of antidepressants. For example, derivatives of (R)-3-amino-1-phenylpropanol serve as key intermediates in the industrial synthesis of several optically active drugs, including:

(R)-Fluoxetine : A selective serotonin (B10506) reuptake inhibitor (SSRI).

(R)-Atomoxetine : A norepinephrine (B1679862) reuptake inhibitor used in the treatment of ADHD.

(R)-Nisoxetine : A potent and selective norepinephrine reuptake inhibitor.

The synthesis of these pharmaceuticals often relies on the availability of enantiomerically pure precursors like This compound to ensure the final product has the desired therapeutic effect and avoids the potential side effects associated with the other enantiomer. A patent highlights a method for preparing optically active 3-amino-1-phenylpropanol derivatives, which are then used as intermediates in the synthesis of these (R)-form drugs google.com.

The utility of This compound and its analogs extends to their use as chiral ligands in asymmetric synthesis. These ligands can coordinate with metal catalysts to facilitate a wide range of chemical transformations, producing enantiomerically enriched products. This application is fundamental in the development of new synthetic methodologies for creating novel bioactive compounds for biochemical investigation.

Below is a table summarizing the application of related chiral amino alcohols as precursors in the synthesis of notable pharmaceutical compounds.

Precursor ClassPharmaceutical ProductTherapeutic Class
Chiral Amino Alcohols(R)-FluoxetineAntidepressant (SSRI)
Chiral Amino Alcohols(R)-AtomoxetineADHD Treatment (Norepinephrine Reuptake Inhibitor)
Chiral Amino Alcohols(R)-NisoxetineNorepinephrine Reuptake Inhibitor

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (R)-3-amino-2-phenylpropan-1-ol, enabling the separation of the desired enantiomer from its counterpart and other potential impurities. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography each serve specific roles in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. np-mrd.orgchemicalbook.comrsc.org The separation of enantiomers, which possess identical physical properties in a non-chiral environment, necessitates the use of a chiral stationary phase (CSP). rsc.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely employed for this purpose. chemicalbook.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. Another successful approach involves using macrocyclic glycopeptide-based CSPs, like teicoplanin, which are compatible with a range of aqueous and organic mobile phases suitable for polar, ionic compounds. github.io

The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, such as 2-propanol or ethanol. chemicalbook.com The precise ratio is optimized to achieve the best resolution between the enantiomeric peaks. In some cases, derivatization of the primary amine group or reduction of other functional groups on related molecules is performed prior to analysis to enhance separation and detection. illinois.eduspectrabase.com The determination of enantiomeric excess is a critical quality control step, particularly in pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other is inactive or even harmful. chemicalbook.com

Table 1: Representative HPLC Conditions for Enantiomeric Separation
ParameterConditionReference
Stationary Phase (CSP)Chiralpak IE (Cellulose tris(3,5-dichlorophenylcarbamate)) chemicalbook.com
Mobile PhaseHexane / 2-Propanol chemicalbook.com
DetectionUV (e.g., 254 nm) spectrabase.com
PurposeDetermination of enantiomeric excess (e.e.%) np-mrd.org

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful method for assessing the purity and confirming the identity of volatile compounds. However, due to the polar nature of the amino and hydroxyl functional groups, this compound is not sufficiently volatile for direct GC analysis. hmdb.ca Therefore, a derivatization step is essential to replace the active hydrogens on these groups with nonpolar moieties, thereby increasing volatility and thermal stability. chemicalbook.com

Common derivatization techniques include silylation and acylation. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the -OH and -NH2 groups to form more volatile silyl (B83357) ethers and silyl amines. hmdb.ca Acylation achieves a similar outcome by introducing acyl groups.

Once derivatized, the sample is introduced into the GC, where it is separated from other volatile impurities. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This spectrum serves as a "molecular fingerprint," allowing for definitive structural confirmation and the identification of any impurities.

Table 2: Common Derivatization Reagents for GC/MS Analysis of Amino Alcohols
Reagent ClassSpecific ReagentAbbreviationReference
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA hmdb.ca
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA
AcylationTrifluoroacetic anhydrideTFAA

Thin Layer Chromatography (TLC) for Reaction Monitoring and Impurity Analysis

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of a chemical reaction and to perform a preliminary assessment of sample purity. In the synthesis of this compound, TLC can quickly show the consumption of starting materials and the formation of the product.

The analysis is performed on a plate coated with a stationary phase, typically silica (B1680970) gel or cellulose. A small spot of the reaction mixture is applied to the plate, which is then placed in a chamber containing a suitable mobile phase. For amino alcohols, common mobile phases include mixtures of butanol, acetic acid, and water, or butanol, pyridine, and water.

As the solvent moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase. After development, the separated spots are visualized. Since amino alcohols are often not visible to the naked eye, a staining reagent like ninhydrin (B49086) is typically used, which reacts with the primary amine to produce a colored spot. The retention factor (Rf value) of the product spot can be compared to that of a pure standard to aid in its identification.

Table 3: Typical TLC Systems for Amino Alcohol Analysis
Stationary PhaseMobile Phase (v/v/v)Detection ReagentReference
Silica Gel2-Butanol / Pyridine / Glacial Acetic Acid / Water (39:34:10:26)Ninhydrin
CelluloseButanol / Glacial Acetic Acid / Water (60:19:21)Ninhydrin
Silica GelMethanol / Dichloromethane with Chiral AdditiveUV Light / Stains

Spectroscopic Characterization Methods

Spectroscopic methods provide fundamental information about the molecular structure of this compound. Techniques like NMR and IR spectroscopy are indispensable for confirming the compound's identity by probing its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Enantiopurity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum shows distinct signals for each unique proton in the molecule. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal help to piece together the structure. For example, the aromatic protons on the phenyl ring typically appear as a multiplet between 7.1 and 7.3 ppm, while the protons of the -CH2OH and -CH2NH2 groups appear at different, more upfield shifts.

The ¹³C NMR spectrum provides information on the carbon skeleton, with each unique carbon atom giving a distinct signal. The chemical shifts for the aromatic carbons are found in the 126-140 ppm range, while the carbons attached to the oxygen and nitrogen atoms (C-OH and C-NH2) appear further upfield.

Beyond structural elucidation, NMR is also a valuable tool for assessing enantiopurity . This can be achieved by using a chiral solvating agent or a chiral derivatizing agent (CDA). For instance, reacting the amine with a chiral fluorinated agent, such as a derivative of α-fluorinated phenylacetic acid, creates diastereomers. In ¹⁹F NMR , the fluorine atoms in these two diastereomers exist in slightly different chemical environments, resulting in two separate signals, the integration of which allows for precise quantification of the enantiomeric excess.

Table 4: Representative ¹H and Expected ¹³C NMR Data for this compound
NucleusPositionExpected Chemical Shift (δ, ppm)Reference
¹HAromatic (C₆H₅)~7.2-7.3
CH-OH (Hᵃ)~3.6
CH-OH (Hᵇ)~3.4
CH-Ph~3.1
CH₂-NH₂~2.5-2.8
¹³CAromatic (C-ipso)~139-141
Aromatic (CH)~126-130
CH-OH~65-67
CH-Ph~54-56
¹⁹F (of derivative)Diastereomer 1Distinct Signal A
¹⁹F (of derivative)Diastereomer 2Distinct Signal B

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.

The key functional groups in the molecule—the hydroxyl (-OH), the primary amine (-NH2), the phenyl group (aromatic C=C and C-H), and the aliphatic C-H bonds—all have distinct absorption bands. The presence of a broad absorption band around 3300-3400 cm⁻¹ is indicative of the O-H stretch of the alcohol group. The N-H stretching vibrations of the primary amine typically appear in the same region, often as two sharp peaks. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. The presence of the phenyl ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. This technique provides a quick confirmation that the key functional groups are present in the synthesized compound.

Table 5: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Alcohol (-OH)O-H Stretch (broad)3200 - 3600
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 3000
Aromatic RingC=C Stretch1450 - 1600
Alcohol (-OH)C-O Stretch1000 - 1260

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. In the analysis of this compound, MS provides definitive confirmation of its molecular mass and offers insights into its structural integrity through fragmentation analysis.

The compound, also known as D-Phenylalaninol, has a chemical formula of C₉H₁₃NO and a molecular weight of approximately 151.21 g/mol . sigmaaldrich.com Electron ionization (EI) mass spectrometry is a common method used for its analysis. In this technique, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. For this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 151. chemicalbook.com

The fragmentation pattern is unique to the molecule's structure and serves as a fingerprint for its identification. The fragmentation of this compound occurs at its weakest bonds. Key fragmentation pathways often involve the loss of functional groups. A prominent fragmentation involves the cleavage of the C-C bond adjacent to the amino group, leading to a stable benzylic cation or related fragments. The most abundant fragment ion is typically observed at m/z 120, which corresponds to the loss of the CH₂OH group. Another significant peak is seen at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), a common fragment for compounds containing a benzyl (B1604629) group. chemicalbook.com The analysis of these fragments helps to confirm the presence of the phenyl and amino alcohol moieties within the structure.

Table 1: Characteristic Mass Spectrometry Fragments of this compound

m/zRelative Intensity (%)Probable Fragment Assignment
151~3[M]⁺ (Molecular Ion)
12031.8[M - CH₂OH]⁺
1039.1[C₈H₇]⁺
9119.0[C₇H₇]⁺ (Tropylium ion)
776.7[C₆H₅]⁺ (Phenyl ion)
60100.0[CH₄NO]⁺

Data sourced from electron ionization mass spectrum. chemicalbook.com

Electrophoretic Methods for Purity and Chiral Separations

Electrophoretic methods are powerful separation techniques based on the differential migration of charged species in an electric field. For chiral compounds like this compound, these methods are particularly valuable for assessing both chemical purity (presence of related substances) and enantiomeric purity (presence of the (S)-enantiomer). Capillary electrophoresis, with its high efficiency and resolution, is the most prominent of these techniques. nih.gov

Capillary Electrophoresis (CE) for Related Substances and Enantiomeric Purity

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small molecules, including the assessment of related substances and the determination of enantiomeric purity. sebia.com The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, components of a sample migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. sebia.com

For the analysis of related substances, a standard capillary zone electrophoresis (CZE) method can be employed. Impurities, which may include starting materials, by-products, or degradation products, will typically have different electrophoretic mobilities than the main compound and will appear as separate peaks in the electropherogram.

The determination of enantiomeric purity is a more complex challenge, as enantiomers have identical physical and chemical properties in a non-chiral environment. To achieve chiral separation by CE, a chiral selector must be added to the background electrolyte. nih.gov These selectors form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these diastereomeric complexes lead to different effective mobilities, enabling their separation. nih.gov

Commonly used chiral selectors for amino alcohols include cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin). nih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can include the phenyl group of this compound, while the hydroxyl and amino groups can interact with the hydroxyl groups on the rim of the CD. These multiple interactions lead to the formation of inclusion complexes with different binding constants for the R- and S-enantiomers, resulting in their separation. nih.gov The choice of the specific cyclodextrin, its concentration, the pH of the buffer, and the applied voltage are critical parameters that must be optimized to achieve baseline separation of the enantiomers. nih.gov

Table 2: Typical Capillary Electrophoresis Parameters for Chiral Separation of Amino Alcohols

ParameterTypical ConditionPurpose
Capillary Fused-silica, 50-75 µm i.d., 30-60 cm lengthProvides the medium for separation.
Background Electrolyte (BGE) Phosphate or borate (B1201080) bufferMaintains a constant pH and ionic strength.
pH 2.5 - 6.0Affects the charge of the analyte and selector, influencing interaction and migration.
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfated-β-cyclodextrinForms diastereomeric complexes with the enantiomers.
Selector Concentration 10-50 mmol/LInfluences the degree of complexation and separation resolution. nih.gov
Voltage 15-30 kVDrives the separation; higher voltage can decrease analysis time but increase Joule heating. nih.gov
Temperature 20-30 °CAffects viscosity, mobility, and complexation kinetics. nih.gov
Detection UV Absorbance (e.g., 200-220 nm)Monitors the separated components as they pass the detector.

These parameters are generalized from methods used for similar compounds and would require optimization for this compound. nih.govnih.gov

Future Research Directions and Outlook

Advancements in Stereoselective Synthesis Methodologies

The efficient and selective synthesis of chiral amino alcohols like (R)-3-amino-2-phenylpropan-1-ol remains a significant challenge in organic synthesis. westlake.edu.cnacs.org Future research will likely focus on developing more robust and versatile stereoselective methods.

One promising avenue is the continued development of biocatalytic approaches. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offer the potential for highly enantioselective syntheses under mild conditions. nih.govfrontiersin.orgnih.gov Future work will likely involve the directed evolution of these enzymes to broaden their substrate scope and enhance their catalytic efficiency for producing specific stereoisomers of amino alcohols. nih.gov For instance, dual-enzyme cascade systems are being explored for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity. nih.gov

In the realm of traditional organic synthesis, new catalytic systems are emerging. For example, chromium-catalyzed asymmetric cross-coupling of aldehydes and imines presents a novel strategy for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes an α-amino radical polar crossover strategy to control stereochemistry, offering a fresh approach to these valuable compounds. westlake.edu.cn Further research is needed to expand the applicability of such methods and to develop catalysts that can operate at lower loadings with higher turnover numbers.

Design and Discovery of Novel Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound have proven to be highly effective chiral ligands and catalysts in a variety of asymmetric transformations. polyu.edu.hk The future in this area lies in the rational design and discovery of new catalytic systems with enhanced reactivity and selectivity. nih.govpnas.org

A key trend is the move from C2-symmetric ligands to non-symmetrical, modular ligands. pnas.org For example, phosphinooxazoline (PHOX) ligands, which are P,N-ligands, have shown great promise in metal-catalyzed reactions, often outperforming their P,P- or N,N-ligand counterparts. pnas.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to suit specific reactions. pnas.org Future research will likely explore other combinations of donor atoms (e.g., P,S; P,O; N,S) to create a diverse library of chiral ligands. pnas.org

Combinatorial chemistry approaches are also expected to play a significant role in the discovery of novel chiral catalysts. nih.gov By creating and screening libraries of modular chiral ligands, researchers can accelerate the identification of highly efficient and enantioselective catalysts for new and existing reactions. nih.gov This approach, which combines rational design with serendipity, has the potential to uncover unexpected catalytic systems. nih.gov

Exploration of New Biological Targets and Deeper Mechanistic Insights at the Molecular Level

The 1,2-amino alcohol motif is a common feature in many biologically active compounds and approved drugs. nih.gov While derivatives of this compound have been explored for certain biological activities, there is vast potential to investigate new therapeutic targets.

One area of growing interest is the targeting of inflammasomes, which are multiprotein complexes involved in the inflammatory response. nih.govnih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a range of diseases, making it an attractive target for small-molecule inhibitors. nih.gov The development of compounds based on the this compound scaffold could offer new therapeutic strategies for these conditions. Recent advances in structural biology are providing the first glimpses into the structures of inflammasome proteins, which will be crucial for structure-based drug design. nih.gov

Another emerging area is the targeting of RNA with small molecules. youtube.com RNA structures are increasingly recognized as playing key roles in disease, and developing small molecules that can bind to specific RNA structures and modulate their function is a major goal. youtube.com The unique three-dimensional structure of this compound derivatives could be leveraged to design molecules that interact with specific RNA targets.

To support these efforts, a deeper understanding of the molecular mechanisms of action is essential. Future research will need to employ a combination of biochemical, biophysical, and cell-based assays to elucidate how these compounds interact with their biological targets and to identify the key structural features responsible for their activity.

Integration of Computational Modeling for Rational Design and Predictive Capabilities

Computational modeling is becoming an indispensable tool in the design and development of new molecules, both for catalysis and for therapeutic applications. acs.orgrsc.orgrsc.org In the context of this compound, computational methods can be used to accelerate the discovery of new catalysts and drug candidates.

For catalyst design, computational approaches can be used to predict the performance of different ligand-metal combinations, saving significant time and resources compared to empirical screening. acs.orgrsc.org Strategies range from descriptor-based approaches to more complex kinetic Monte Carlo simulations. acs.org These models can help to understand the origins of enantioselectivity and to design ligands with optimized properties for a given reaction. rsc.org

In drug discovery, computational tools are used for virtual screening of compound libraries against biological targets, for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and for understanding drug-target interactions at the molecular level. Structure-based drug design, which relies on the three-dimensional structure of the target protein, is a powerful approach for designing potent and selective inhibitors. nih.gov As more high-resolution structures of biological targets become available, the role of computational modeling in drug discovery is expected to grow significantly. Deep learning pipelines are also being developed to design new proteins that can interact with specific targets, opening up new possibilities for therapeutic intervention. eurekalert.org

Considerations for Scalable and Sustainable Synthetic Routes in Industrial Applications

For any new chemical entity to be commercially viable, its synthesis must be scalable, cost-effective, and environmentally friendly. acs.orgmdpi.com Future research on this compound and its derivatives will need to address these considerations from the outset.

The development of green and scalable synthetic methods is a high priority. Biocatalytic processes are particularly attractive in this regard, as they often operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and purification steps. nih.gov For example, the use of whole-cell biocatalysts or immobilized enzymes can simplify catalyst recovery and reuse, further improving the sustainability of the process. nih.gov

In addition to biocatalysis, flow chemistry is another technology that can enable more sustainable and scalable manufacturing processes. Flow reactors offer improved heat and mass transfer, better control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. The integration of in-line purification and analysis can lead to fully automated and continuous manufacturing processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.